1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene

Catalog No.
S892435
CAS No.
1352317-80-6
M.F
C7H5BrFNO3
M. Wt
250.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene

CAS Number

1352317-80-6

Product Name

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene

IUPAC Name

1-bromo-2-fluoro-4-methoxy-3-nitrobenzene

Molecular Formula

C7H5BrFNO3

Molecular Weight

250.02 g/mol

InChI

InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,1H3

InChI Key

LJJAOMRFFXQENV-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-]

Canonical SMILES

COC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-]

Synthesis of N-Fused Tricyclic Indoles

Field: Organic Chemistry: 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene serves as a valuable reagent in the synthesis of N-fused tricyclic indoles. These heterocyclic compounds have diverse biological activities and are relevant in drug discovery. The specific synthetic pathway involves the reaction of the compound with appropriate nucleophiles or reagents to form the desired indole derivatives. The methods typically include palladium-catalyzed cross-coupling reactions or other aromatic substitution reactions. Researchers carefully optimize reaction conditions, such as solvent choice, temperature, and catalyst loading, to achieve high yields and regioselectivity. The resulting indoles can then be further functionalized for specific applications .

Fluorination Reagents and Building Blocks

Field: Organic Synthesis: 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene falls within the category of fluorination reagents and fluorinated building blocks. Fluorine-containing compounds play a pivotal role in drug development, agrochemicals, and materials science. Researchers use this compound as a source of fluorine atoms during synthetic transformations. The methods involve selective fluorination reactions, such as nucleophilic fluorination or electrophilic fluorination. The resulting fluorinated products can be incorporated into more complex molecules. Scientists carefully control reaction conditions (such as temperature, solvent, and catalyst) to achieve high selectivity and yield. Analytical techniques like 19F NMR spectroscopy confirm the successful incorporation of fluorine atoms .

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7_7H5_5BrFNO3_3 and a molecular weight of 250.02 g/mol. This compound features a nitro group (-NO2_2), a methoxy group (-OCH3_3), and halogen substituents (bromine and fluorine) on a benzene ring, making it a member of the nitrobenzene family. Its IUPAC name reflects its structural complexity, indicating the positions of the substituents on the benzene ring. The compound is characterized by its unique combination of electronic properties imparted by the nitro and halogen groups, which influence its reactivity and potential applications in various fields.

  • Electrophilic Aromatic Substitution: The presence of the nitro group makes the compound susceptible to further electrophilic substitutions, allowing for the introduction of additional functional groups onto the aromatic ring.
  • Palladium-Mediated Ullmann Cross-Coupling: This reaction can be employed to form carbon-carbon bonds using this compound as a precursor.
  • Nitration and Bromination: The compound can also participate in nitration and bromination reactions, leading to further functionalization of the aromatic system.

The biological activity of 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene is largely influenced by its nitro group, which is known to interact with various enzymes and proteins within biological systems. Nitro compounds generally exhibit antimicrobial properties and can act as precursors for bioactive molecules. The mechanism of action typically involves:

  • Electrophilic Attack: The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules.
  • Modulation of Enzyme Activity: The compound may influence enzyme pathways, potentially affecting metabolic processes within cells.

Several methods are available for synthesizing 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene:

  • Nitration of Brominated Precursors: Starting from brominated aromatic compounds, nitration can introduce the nitro group.
  • Fluorination Techniques: Fluorination can be achieved using reagents such as potassium fluoride or through electrophilic fluorination methods.
  • Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide in the presence of a base .

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene has several applications:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Dyes and Pigments: This compound can be utilized in dye manufacturing processes due to its ability to form stable colored products.
  • Research

Studies on 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene have indicated that its interactions with biological targets are influenced by environmental factors such as pH, temperature, and solvent polarity. These factors can affect the stability and reactivity of the compound, thereby influencing its biological activity and efficacy. Research has shown that modifications to the substituent groups can lead to variations in interaction profiles with biological molecules .

Several compounds share structural similarities with 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene. Below is a comparison highlighting their unique attributes:

Compound NameCAS NumberKey Features
1-Bromo-2-fluoro-3-nitrobenzene58534-94-4Lacks methoxy group; simpler structure; used in dye synthesis
1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene330794-02-0Different methoxy position; potential use in pharmaceuticals
1-Bromo-4-fluoro-2-nitroaniline886762-75-0Aniline derivative; different reactivity profile due to amine functionality
1-Bromo-2,5-difluoro-4-nitrobenzene167415-27-2Contains two fluorine atoms; affects electronic properties significantly
1-Bromo-2-fluoro-4-fluoromethoxy-3-nitrobenzene1805531-31-0Additional fluorine increases reactivity; potential for enhanced biological activity

Each of these compounds exhibits distinct chemical behaviors due to variations in substituent positions and types, showcasing the unique characteristics of 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene within this class of chemicals.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

248.94368 g/mol

Monoisotopic Mass

248.94368 g/mol

Heavy Atom Count

13

Wikipedia

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene

Dates

Modify: 2023-08-15

Failure of MMP-9 Antagonists in IBD: Demonstrating the Importance of Molecular Biology and Well-Controlled Early Phase Studies

Magali de Bruyn, Marc Ferrante
PMID: 30010739   DOI: 10.1093/ecco-jcc/jjy102

Abstract




Letter: anti-matrix metalloproteinase-9 monoclonal antibody GS-5745 for ulcerative colitis

D-J Cui, H Chen, M Hu
PMID: 27593425   DOI: 10.1111/apt.13735

Abstract




Safety and Efficacy of Andecaliximab (GS-5745) Plus Gemcitabine and Nab-Paclitaxel in Patients with Advanced Pancreatic Adenocarcinoma: Results from a Phase I Study

Johanna Bendell, Sunil Sharma, Manish R Patel, Kevin S Windsor, Zev A Wainberg, Michael Gordon, Jorge Chaves, Jordan Berlin, Carrie Baker Brachmann, Marianna Zavodovskaya, JieJane Liu, Dung Thai, Pankaj Bhargava, Manish A Shah, Saad A Khan, Alexander Starodub
PMID: 32812320   DOI: 10.1634/theoncologist.2020-0474

Abstract

Matrix metalloproteinase 9 (MMP9) expression in the tumor microenvironment is implicated in multiple protumorigenic processes. Andecaliximab (GS-5745), a monoclonal antibody targeting MMP9 with high affinity and selectivity, was evaluated in combination with gemcitabine and nab-paclitaxel in patients with advanced pancreatic adenocarcinoma.
This phase I study was completed in two parts: part A was a dose-finding, monotherapy phase that enrolled patients with advanced solid tumors, and part B examined andecaliximab in combination with chemotherapy in specific patient cohorts. In the cohort of patients with pancreatic adenocarcinoma (n = 36), andecaliximab 800 mg every 2 weeks was administered in combination with gemcitabine and nab-paclitaxel. Patients were treated until unacceptable toxicity, withdrawal of consent, disease progression, or death. Efficacy, safety, and biomarker assessments were performed.
Andecaliximab combined with gemcitabine and nab-paclitaxel appeared to be well tolerated and did not demonstrate any unusual toxicities in patients with pancreatic adenocarcinoma. The most common treatment-emergent adverse events were fatigue (75.0%), alopecia (55.6%), peripheral edema (55.6%), and nausea (50.0%). Median progression-free survival was 7.8 months (90% confidence interval, 6.9-11.0) with an objective response rate of 44.4% and median duration of response of 7.6 months. Maximal andecaliximab target binding, defined as undetectable, andecaliximab-free MMP9 in plasma, was observed.
Andecaliximab in combination with gemcitabine and nab-paclitaxel demonstrates a favorable safety profile and clinical activity in patients with advanced pancreatic adenocarcinoma.
The combination of andecaliximab, a novel, first-in-class inhibitor of matrix metalloproteinase 9, with gemcitabine and nab-paclitaxel in patients with advanced pancreatic adenocarcinoma provided a median progression-free survival of 7.8 months and objective response rate of 44.4%. The majority of systemic biomarkers related to matrix metalloproteinase 9 activity and immune suppression increased at 2 months, whereas biomarkers related to tumor burden decreased. Although this study demonstrates promising results with andecaliximab plus chemotherapy in patients with advanced pancreatic adenocarcinoma, andecaliximab was not associated with a survival benefit in a phase III study in patients with advanced gastric/gastroesophageal junction carcinoma.


Phase 1b Study of the Safety, Pharmacokinetics, and Disease-related Outcomes of the Matrix Metalloproteinase-9 Inhibitor Andecaliximab in Patients With Rheumatoid Arthritis

David L Gossage, Blanka Cieslarová, Sophe Ap, Hao Zheng, Yan Xin, Preeti Lal, Guang Chen, Victoria Smith, John S Sundy
PMID: 29287749   DOI: 10.1016/j.clinthera.2017.11.011

Abstract

Andecaliximab (GS-5745) is a highly selective monoclonal antibody against matrix metalloproteinase-9 (MMP9), a proteolytic enzyme implicated in the pathogenesis of rheumatoid arthritis (RA). This study assessed the safety and pharmacokinetic (PK) parameters of andecaliximab in patients with RA and evaluated the effects of andecaliximab treatment on exploratory disease biomarkers.
In this double-blind, Phase 1b trial, patients with active RA were randomized (4:1) to receive 400-mg andecaliximab or placebo every 2 weeks for a total of 3 intravenous infusions. The primary and secondary end points were safety and the PK parameters of andecaliximab, respectively. Data were summarized by using descriptive statistics.
A total of 18 patients were randomized; 15 received andecaliximab (participants with confirmed RA diagnosis without current administration of a biologic DMARD a biologic DMARD (disease-modifying antirheumatic drug), aged 18 to 70 years old, weighing >45 to <120 kg). No deaths, serious adverse events, or study discontinuations occurred. All reported adverse events were grade 1 or grade 2 in severity. Mean plasma andecaliximab exposure was 587 d · µg/mL and 878 d · µg/mL at days 1 and 29, respectively, suggesting moderate accumulation. The median terminal t
was 5.65 days; mean volume of distribution at steady state was 4560 mL. Mean MMP9 coverage (the percentage of total plasma MMP9 bound by therapeutic antibody) was maintained at ~80% after the first administration of andecaliximab.
Andecaliximab administered as 3 infusions over 29 days was generally safe and well tolerated in patients with RA. The majority of total plasma MMP9 was bound by andecaliximab after the first administration. Clinical studies of increased treatment duration in larger patient cohorts are warranted. ClinicalTrials.gov identifier:
. Registered on 25 June 2014.


A Phase 2, Randomized, Placebo-Controlled Study Evaluating Matrix Metalloproteinase-9 Inhibitor, Andecaliximab, in Patients With Moderately to Severely Active Crohn's Disease

Stefan Schreiber, Corey A Siegel, Keith A Friedenberg, Ziad H Younes, Ursula Seidler, Bal R Bhandari, Ke Wang, Emily Wendt, Matt McKevitt, Sally Zhao, John S Sundy, Scott D Lee, Edward V Loftus
PMID: 29846530   DOI: 10.1093/ecco-jcc/jjy070

Abstract

Matrix metalloproteinase-9 [MMP9] is implicated in the pathogenesis of Crohn's disease and may serve as a potential biomarker. A phase 2 trial was conducted to examine the efficacy and safety of the anti-MMP9 antibody andecaliximab [GS-5745] in patients with moderately to severely active Crohn's disease.
Patients were randomized 1:2:2:2 to receive subcutaneous injections of placebo weekly [QW], andecaliximab 150 mg every 2 weeks [Q2W], andecaliximab 150 mg QW, or andecaliximab 300 mg QW.The co-primary study efficacy endpoints were evaluation of a clinical response, defined as liquid or very soft stool frequency and abdominal pain composite [from Patient-Reported Outcome 2] score ≤ 8 at week 8, and an endoscopic response, defined as a ≥ 50% reduction from baseline in the Simple Endoscopic Score for Crohn's Disease, following 8 weeks of treatment.
A total of 187 participants were randomized to treatment; 53 participants were randomized to each andecaliximab treatment group and 28 participants were randomized to placebo. Proportions of patients receiving andecaliximab were not different from proportions of patients receiving placebo based on clinical and endoscopic response and Crohn's disease activity index-defined remission at week 8. Rates of adverse events were comparable among the andecaliximab and placebo groups.
Eight weeks of induction treatment with 150 mg andecaliximab Q2W, 150 mg andecaliximab QW, or 300 mg andecaliximab QW in patients with Crohn's disease did not induce a clinically meaningful symptomatic or endoscopic response. Andecaliximab was well tolerated.
ClinicalTrials.gov
.


Andecaliximab/GS-5745 Alone and Combined with mFOLFOX6 in Advanced Gastric and Gastroesophageal Junction Adenocarcinoma: Results from a Phase I Study

Manish A Shah, Alexander Starodub, Sunil Sharma, Jordan Berlin, Manish Patel, Zev A Wainberg, Jorge Chaves, Michael Gordon, Kevin Windsor, Carrie Baker Brachmann, Xi Huang, Greg Vosganian, Julia D Maltzman, Victoria Smith, Jeffrey A Silverman, Heinz-Josef Lenz, Johanna C Bendell
PMID: 29691300   DOI: 10.1158/1078-0432.CCR-17-2469

Abstract

Matrix metalloproteinase-9 (MMP9) is implicated in protumorigenic processes. Andecaliximab (GS-5745, a monoclonal antibody targeting MMP9) was evaluated as monotherapy and in combination with mFOLFOX6.
Three dosages of andecaliximab monotherapy [200, 600, and 1800 mg i.v. every 2 weeks (q2w)] were investigated in patients with advanced solid tumors (
= 13 in a 3+3 design). After determining a recommended dose, patients with advanced HER2-negative gastric/gastroesophageal junction (GEJ) adenocarcinoma (
= 40) received 800 mg andecaliximab + mFOLFOX6 q2w. Pharmacokinetics, pharmacodynamics, safety, and efficacy were assessed.
Andecaliximab monotherapy demonstrated no dose-limiting toxicity (DLT) in any cohort, displaying target-mediated drug disposition at the lowest dose (200 mg) and linear pharmacokinetics at higher doses. Based on target engagement, recommended doses for further study are 800 mg q2w or 1,200 mg q3w. Maximal andecaliximab target binding, defined as undetectable andecaliximab-free MMP9 in plasma, was observed in the gastric/GEJ adenocarcinoma cohort. We observed no unusual toxicity, although there were four deaths on study not attributed to andecaliximab treatment. In first-line patients (
= 36), median progression-free survival (PFS) was 9.9 months [95% confidence interval (CI), 5-13.9 months], and the overall response rate (ORR) was 50%. Among all patients (
= 40), median PFS was 7.8 (90% CI, 5.5-13.9) months, and ORR was 48%, with a median duration of response of 8.4 months.
Andecaliximab monotherapy achieved target engagement without DLT. Andecaliximab + mFOLFOX6 showed encouraging clinical activity without additional toxicity in patients with HER2-negative gastric/GEJ adenocarcinoma. A phase III study evaluating mFOLFOX6 ± andecaliximab in this setting is ongoing.
.


Randomised clinical trial: a phase 1, dose-ranging study of the anti-matrix metalloproteinase-9 monoclonal antibody GS-5745 versus placebo for ulcerative colitis

W J Sandborn, B R Bhandari, R Fogel, J Onken, E Yen, X Zhao, Z Jiang, D Ge, Y Xin, Z Ye, D French, J A Silverman, B Kanwar, G M Subramanian, J G McHutchison, S D Lee, L M Shackelton, R K Pai, B G Levesque, B G Feagan
PMID: 27218676   DOI: 10.1111/apt.13653

Abstract

Matrix metalloproteinase-9 is a proteolytic enzyme whose expression is increased in ulcerative colitis.
To evaluate the safety and efficacy of GS-5745, a fully humanised anti-matrix metalloproteinase-9 monoclonal antibody, in moderately-to-severely active ulcerative colitis.
We randomised 74 patients with ulcerative colitis to treatment with single or multiple ascending intravenous or subcutaneous doses of GS-5745 or placebo. Multiple-dose cohorts received either IV infusions (0.3, 1.0, 2.5 or 5.0 mg/kg GS-5745 or placebo) every 2 weeks (three total IV infusions) or five weekly SC injections (150 mg GS-5745 or placebo). The primary outcomes were the safety, tolerability and pharmacokinetics of escalating single and multiple doses of GS-5745. Exploratory analyses in the multiple-dose cohorts included clinical response (≥3 points or 30% decrease from baseline in Mayo Clinic score and ≥1 point decrease in the rectal bleeding subscore or a rectal bleeding subscore ≤1) and clinical remission (a complete Mayo Clinic score ≤2 with no subscore >1) at Day 36. Biological effects associated with a clinical response to GS-5745 were explored using histological and molecular approaches.
Twenty-three of the 42 patients (55%) receiving multiple doses of GS-5745 had adverse events, compared with 5/8 patients (63%) receiving placebo. GS-5745 showed target-mediated drug disposition, approximately dose-proportional increases in maximum plasma concentration and more than dose-proportional increases in the area under the plasma drug concentration-time curve. Clinical response occurred in 18/42 patients (43%) receiving GS-5745 compared with 1/8 patients (13%) receiving placebo. Clinical remission occurred in 6/42 patients (14%) receiving GS-5745 and 0/8 (0%) receiving placebo. Patients with a clinical response to GS-5745 had reductions in matrix metalloproteinase-9 tissue levels (mean 48.9% decrease from baseline compared with a mean 18.5% increase in nonresponders, P = 0.008) significant improvements in histopathology scores (confirmed with three separate histological disease activity indices), as well as changes in colonic gene expression that were consistent with reduced inflammation.
This phase 1 trial provides preliminary evidence for the safety and therapeutic potential of GS-5745 in the treatment of ulcerative colitis.


Andecaliximab [Anti-matrix Metalloproteinase-9] Induction Therapy for Ulcerative Colitis: A Randomised, Double-Blind, Placebo-Controlled, Phase 2/3 Study in Patients With Moderate to Severe Disease

William J Sandborn, Bal R Bhandari, Charles Randall, Ziad H Younes, Tomasz Romanczyk, Yan Xin, Emily Wendt, Hao Chai, Matt McKevitt, Sally Zhao, John S Sundy, Satish Keshav, Silvio Danese
PMID: 29767728   DOI: 10.1093/ecco-jcc/jjy049

Abstract

Matrix metalloproteinase-9 [MMP9] is implicated in the pathogenesis of ulcerative colitis [UC] via disruption of intestinal barrier integrity and function. A phase 2/3 combined trial was designed to examine the efficacy, safety, and pharmacokinetics of the anti-MMP9 antibody, andecaliximab [formerly GS-5745], in patients with moderately to severely active UC.
Patients were randomised [1:1:1] to receive placebo, 150 mg andecaliximab every 2 weeks [Q2W], or 150 mg andecaliximab weekly [QW], via subcutaneous administration. The primary endpoint was endoscopy/bleeding/stool [EBS]-defined clinical remission [endoscopic subscore of 0 or 1, rectal bleeding subscore of 0, and at least a 1-point decrease from baseline in stool frequency to achieve a subscore of 0 or 1] at Week 8. The phase 2/3 trial met prespecified futility criteria and was terminated before completion. This study describes results from the 8-week induction phase.
Neither 150 mg andecaliximab Q2W or QW resulted in a significant increase vs placebo in the proportion of patients achieving EBS clinical remission at Week 8. Remission rates [95% confidence intervals] were 7.3% [2.0%-17.6%], 7.4% [2.1%-17.9%], and 1.8% [0.0%-9.6%] in the placebo, andecaliximab Q2W, and andecaliximab QW groups, respectively. Similarly, Mayo Clinic Score response, endoscopic response, and mucosal [histological] healing did not differ among groups. Rates of adverse events were comparable among andecaliximab and placebo.
Eight weeks of induction treatment with 150 mg andecaliximab in patients with UC did not induce clinical remission or response. Andecaliximab was well tolerated and pharmacokinetic properties were consistent with those previously reported.


Explore Compound Types